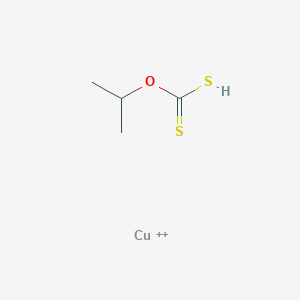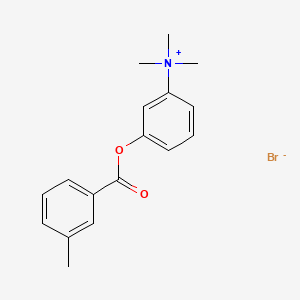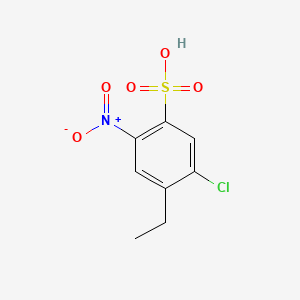![molecular formula C16H15CuN3Na2O9S2+2 B13767784 Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium CAS No. 72152-69-3](/img/structure/B13767784.png)
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium is a complex organic compound that features a cuprate core. This compound is notable for its unique structure, which includes a hydroxy group, a phenylamino carbonyl group, and a benzenedisulfonato group. The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the formation of the azo compound through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This salt then couples with another aromatic compound to form the azo linkage.
Introduction of the Hydroxy and Carbonyl Groups: The hydroxy and carbonyl groups are introduced through subsequent reactions, such as hydroxylation and oxidation.
Sulfonation: The benzenedisulfonato group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfuric acid or a sulfonating agent.
Complexation with Copper: The final step involves the complexation of the organic ligand with a copper salt, such as copper sulfate, under basic conditions to form the cuprate complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonato groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the azo group produces primary amines.
科学研究应用
Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein-ligand binding.
Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism by which Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium exerts its effects involves its ability to coordinate with metal ions. The hydroxy, carbonyl, and sulfonato groups act as ligands, binding to metal centers and forming stable complexes. These complexes can interact with biological molecules, such as proteins and nucleic acids, altering their structure and function.
相似化合物的比较
Similar Compounds
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, monosodium
- **Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, dipotassium
Uniqueness
The disodium variant of this compound is unique due to its specific ionic form, which affects its solubility, stability, and reactivity. The presence of two sodium ions enhances its solubility in water, making it more suitable for aqueous applications compared to its monosodium and dipotassium counterparts.
属性
CAS 编号 |
72152-69-3 |
|---|---|
分子式 |
C16H15CuN3Na2O9S2+2 |
分子量 |
567.0 g/mol |
IUPAC 名称 |
disodium;5-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper |
InChI |
InChI=1S/C16H15N3O9S2.Cu.2Na/c1-9(20)14(16(22)17-10-5-3-2-4-6-10)19-18-12-7-11(29(23,24)25)8-13(15(12)21)30(26,27)28;;;/h2-8,20-21H,1H3,(H,17,22)(H,23,24,25)(H,26,27,28);;;/q;;2*+1 |
InChI 键 |
KCXYDCQYYAMXSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


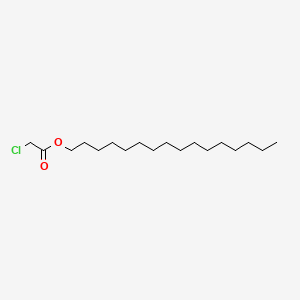
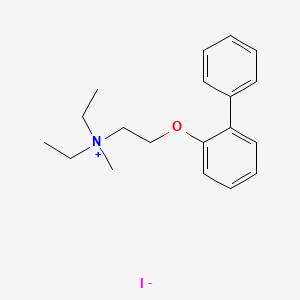
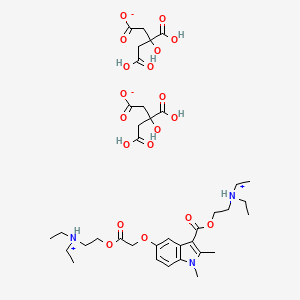
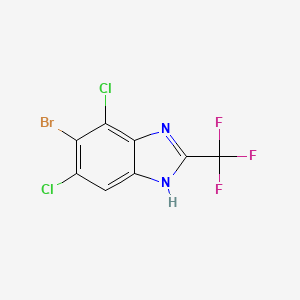
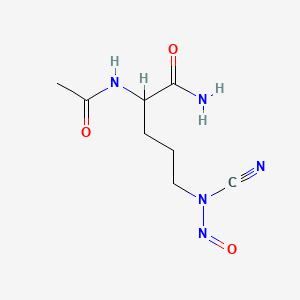
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
